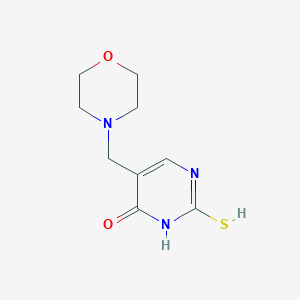

5-(morpholin-4-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one

Description

The compound identified as “5-(morpholin-4-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” is known as AMPK gamma 2 antibody (F-2). This compound is a mouse monoclonal immunoglobulin G1 kappa antibody specific for an epitope mapping between amino acids 36-65 near the N-terminus of AMPK gamma 2 of human origin. It is used for the detection of AMPK gamma 2 of mouse, rat, and human origin by various methods including western blot, immunoprecipitation, immunofluorescence, and enzyme-linked immunosorbent assay .

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEPLLSIVTXHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(NC2=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CN=C(NC2=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of AMPK gamma 2 antibody (F-2) involves the immunization of mice with a specific peptide sequence derived from the AMPK gamma 2 protein. The spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cells that produce the desired antibody. These hybridoma cells are cultured, and the antibody is harvested from the culture supernatant. The antibody is then purified using protein G affinity chromatography to ensure high purity and specificity .

Chemical Reactions Analysis

AMPK gamma 2 antibody (F-2) does not undergo typical chemical reactions like small organic molecules. Instead, it participates in immunological reactions where it binds specifically to its target epitope on the AMPK gamma 2 protein. This binding can be detected and analyzed using various techniques such as western blot, immunoprecipitation, and immunofluorescence. The major product of these reactions is the formation of an antibody-antigen complex, which can be visualized using secondary antibodies conjugated to enzymes or fluorescent dyes .

Scientific Research Applications

AMPK gamma 2 antibody (F-2) is widely used in scientific research to study the role of AMPK gamma 2 in cellular metabolism and energy homeostasis. It is used in western blot analysis to detect the expression levels of AMPK gamma 2 in various tissues and cell lines. Immunoprecipitation experiments utilize this antibody to isolate and study protein complexes involving AMPK gamma 2. Immunofluorescence and immunohistochemistry techniques employ this antibody to visualize the localization of AMPK gamma 2 within cells and tissues. Additionally, enzyme-linked immunosorbent assays use this antibody to quantify the levels of AMPK gamma 2 in biological samples .

Mechanism of Action

The mechanism of action of AMPK gamma 2 antibody (F-2) involves its specific binding to the AMPK gamma 2 protein. This binding is mediated by the recognition of a specific epitope on the AMPK gamma 2 protein by the antibody’s variable region. The formation of the antibody-antigen complex can inhibit or modulate the activity of AMPK gamma 2, depending on the experimental context. This interaction is crucial for studying the function and regulation of AMPK gamma 2 in various cellular processes .

Comparison with Similar Compounds

AMPK gamma 2 antibody (F-2) can be compared with other antibodies targeting different subunits of AMPK, such as AMPK alpha 1, AMPK alpha 2, AMPK beta 1, and AMPK beta 2. Each of these antibodies is specific for a different subunit of the AMPK complex and can be used to study the distinct roles of these subunits in cellular metabolism. The uniqueness of AMPK gamma 2 antibody (F-2) lies in its specificity for the gamma 2 subunit, which allows researchers to investigate the unique functions and regulatory mechanisms associated with this particular subunit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.